2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-12-7-13(2)25(21-12)17-3-4-18(26)24(22-17)11-14-9-23(10-14)16-5-6-20-8-15(16)19/h3-8,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVCDZZDUDRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=NC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a combination of azetidine and pyrazole moieties, which are known for their diverse pharmacological profiles.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 332.83 g/mol. Its structure includes:
- A chloropyridine moiety,
- An azetidine ring ,
- A pyrazole group.
These structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The presence of the azetidine and pyrazole groups may allow the compound to interact with specific enzymes, potentially inhibiting their activity.
- Receptor modulation : The chloropyridine component could facilitate binding to various receptors, altering cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds derived from the same structural framework. For instance, derivatives containing pyrazole rings have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . While specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest a promising profile.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing the pyrazole moiety have been reported to induce apoptosis in cancer cells through mitochondrial pathways . The presence of the azetidine ring may enhance this effect by improving cellular uptake or by acting on specific cancer-related targets.
Neuropharmacological Effects
Compounds with azetidine and pyrazole structures have also been explored for their neuropharmacological effects. Some studies indicate potential anticonvulsant properties, which could be relevant for treating epilepsy or other seizure disorders . The mechanism might involve modulation of neurotransmitter systems or ion channels.
Case Studies
Scientific Research Applications
Structural Characteristics
This compound features a unique structural framework that includes:
- A chloropyridine moiety
- An azetidine ring
- A dihydropyridazinone core
These structural elements contribute to its potential reactivity and interactions with biological systems, making it a candidate for various applications in drug development and therapeutic interventions.
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that compounds similar to 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one exhibit significant antimicrobial activities. The presence of nitrogen-containing heterocycles is often associated with enhanced biological activity against bacteria and fungi .
Anti-inflammatory Effects
Studies have suggested that derivatives of pyridazinone compounds can exhibit anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be explored further for therapeutic applications in conditions like arthritis or chronic inflammation .
Cancer Research
The compound's structure suggests potential interactions with molecular targets involved in cancer progression. It may serve as a lead compound for developing anticancer agents by targeting specific pathways related to tumor growth and metastasis .
Synthetic Chemistry Applications
Building Blocks for Complex Molecules
Due to its unique structural features, this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its synthesis involves multiple steps, including the formation of the azetidine ring and coupling reactions with other functional groups .
Reaction Mechanisms
The reactivity profile indicates that it can undergo various chemical transformations, which are essential for modifying its structure to enhance biological activity or alter pharmacokinetic properties. Understanding these mechanisms is crucial for optimizing its use in drug design .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing pyridazinone derivatives demonstrated the efficacy of this compound as a precursor for developing new antimicrobial agents. The results showed promising antimicrobial activity against several strains of bacteria, indicating its potential use in treating infections .
Case Study 2: Anticancer Activity
Another research project investigated the anticancer properties of similar compounds derived from pyridazinones. The findings suggested that these compounds could inhibit tumor cell proliferation through specific molecular interactions, highlighting the therapeutic potential of this compound in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest analogue from the provided evidence is 4-chloro-5-[(3R)-3-[[4-(3,5-dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-2-tetrahydropyran-2-yl-pyridazin-3-one (Patent Example 24, [M+H]+ = 471.3) . Below is a detailed comparison:
Functional Comparisons
Bioactivity: The target compound’s azetidine group likely enhances binding to rigid enzyme pockets (e.g., kinases) compared to the flexible pyrrolidine in Compound 23.
Solubility :
- Compound 24’s THP group may confer higher solubility in polar solvents, whereas the target compound’s chloropyridinyl-azetidine could reduce aqueous solubility.
Research Findings and Limitations
- Patent Data : Compound 24’s synthesis highlights the use of NaH-mediated alkylation, a method applicable to the target compound’s dimethylpyrazole substitution .
- Unresolved Questions: No direct bioactivity data for the target compound is provided in the evidence. Comparative studies with kinase binding assays (e.g., IC₅₀ values) are needed. The impact of the 3-chloropyridinyl group on toxicity or selectivity remains unaddressed.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one with high purity?
- Methodological Answer : A step-wise approach is recommended:
Heterocycle Assembly : Start with the synthesis of the azetidine and pyridazine cores via cyclization reactions. For example, azetidine derivatives can be synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst, as demonstrated in analogous heterocyclic systems .
Coupling Reactions : Use nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to link the azetidine and pyridazine moieties. Ensure stoichiometric control to avoid side products.
Purification : Employ column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the target compound. Confirm purity via HPLC (>95%) and characterize using H/C NMR and HRMS .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz) and C NMR (100 MHz) in CDCl or DMSO-d are essential for verifying proton environments and carbon frameworks. Look for characteristic peaks, such as the pyridazine C=O signal near δ 165–170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm the molecular ion ([M+H]) with an error margin < 5 ppm .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm) to corroborate structural motifs .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Prepare solutions of the compound in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Stability is typically optimal near neutral pH (6–8), with increased hydrolysis observed under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the yield of this compound during scale-up synthesis?
- Methodological Answer :
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, reaction time) using a Plackett-Burman design.
- Response Surface Methodology (RSM) : Apply a central composite design to model interactions between factors. For example, optimizing copper(I) bromide concentration (0.1–1.0 mol%) and temperature (30–50°C) can maximize yield while minimizing byproducts .
- Validation : Replicate the optimal conditions in a flow-chemistry setup to ensure reproducibility, as demonstrated in continuous-flow syntheses of diazomethane derivatives .
Q. What strategies resolve discrepancies in reaction yields reported across different studies?
- Methodological Answer :
- Controlled Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), base strength (e.g., CsCO vs. KCO), and catalyst systems. For instance, cesium carbonate enhances nucleophilicity in SNAr reactions, improving azetidine coupling efficiency .
- Byproduct Identification : Use LC-MS to detect intermediates or degradation products. Adjust reaction quenching protocols (e.g., rapid cooling) to suppress side reactions .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Prioritize binding poses with the lowest Gibbs free energy ().
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate predictions with in vitro assays .
Q. What are the challenges in derivatizing the pyridazine core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Compatibility : Protect reactive sites (e.g., the pyridazine C=O) with tert-butyl or benzyl groups before introducing substituents.
- Regioselectivity : Use directing groups (e.g., boronic esters) to control substitution patterns. For example, 3,5-dimethylpyrazole can act as an electron-donating group, directing electrophilic attacks to specific positions .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, chloroform) at 25°C. Measure saturation concentrations via gravimetric analysis.
- Molecular Dynamics (MD) Simulations : Calculate solvation free energies () to explain anomalies. For instance, hydrogen-bonding capacity with DMSO may enhance solubility despite low logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
